3-Hydroxy-4-(methoxycarbonyl)benzoic acid 3-Hydroxy-4-(methoxycarbonyl)benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13503956
InChI: InChI=1S/C9H8O5/c1-14-9(13)6-3-2-5(8(11)12)4-7(6)10/h2-4,10H,1H3,(H,11,12)
SMILES: COC(=O)C1=C(C=C(C=C1)C(=O)O)O
Molecular Formula: C9H8O5
Molecular Weight: 196.16 g/mol

3-Hydroxy-4-(methoxycarbonyl)benzoic acid

CAS No.:

Cat. No.: VC13503956

Molecular Formula: C9H8O5

Molecular Weight: 196.16 g/mol

* For research use only. Not for human or veterinary use.

3-Hydroxy-4-(methoxycarbonyl)benzoic acid -

Specification

Molecular Formula C9H8O5
Molecular Weight 196.16 g/mol
IUPAC Name 3-hydroxy-4-methoxycarbonylbenzoic acid
Standard InChI InChI=1S/C9H8O5/c1-14-9(13)6-3-2-5(8(11)12)4-7(6)10/h2-4,10H,1H3,(H,11,12)
Standard InChI Key LOLSZOJSPKLHGO-UHFFFAOYSA-N
SMILES COC(=O)C1=C(C=C(C=C1)C(=O)O)O
Canonical SMILES COC(=O)C1=C(C=C(C=C1)C(=O)O)O

Introduction

Chemical Identity and Structural Characteristics

3-Hydroxy-4-(methoxycarbonyl)benzoic acid belongs to the class of substituted benzoic acids, distinguished by a hydroxyl group at the third position and a methoxycarbonyl group at the fourth position on the aromatic ring. Its IUPAC name, 3-hydroxy-4-methoxycarbonylbenzoic acid, reflects this substitution pattern. The compound’s canonical SMILES representation, COC(=O)C1=C(C=C(C=C1)C(=O)O)O , provides a precise depiction of its atomic connectivity.

Key Molecular Properties

PropertyValue
Molecular FormulaC9H8O5\text{C}_9\text{H}_8\text{O}_5
Molecular Weight196.16 g/mol
CAS Number808123-00-4
Purity (Commercial)≥95%
SynonymsSCHEMBL1483249, ZINC95883723

The compound’s structure enables participation in hydrogen bonding (via hydroxyl and carboxylic acid groups) and ester-based reactivity (via the methoxycarbonyl group). These features are critical for its interactions in biological systems and synthetic applications .

Applications in Pharmaceutical and Organic Chemistry

Pharmaceutical Intermediate

The compound’s structure aligns with motifs found in antimicrobial and antioxidant agents. For instance:

  • Hydroxyl groups contribute to radical-scavenging activity, a key mechanism in antioxidants.

  • Methoxycarbonyl groups enhance lipophilicity, potentially improving cell membrane permeability in drug candidates.

While direct pharmacological studies are absent, its utility as a synthetic intermediate is evident. It could serve as a building block for:

  • Nonsteroidal anti-inflammatory drugs (NSAIDs) via further functionalization.

  • Polymerizable monomers for biomedical materials.

Organic Synthesis

The dual reactivity of the carboxylic acid and ester groups enables diverse transformations:

  • Ester hydrolysis to yield dicarboxylic acids.

  • Nucleophilic acyl substitution for amide or anhydride formation.

  • Electrophilic aromatic substitution at the hydroxyl-bearing position.

These reactions position the compound as a versatile scaffold for synthesizing complex molecules .

HazardPrecautionary Measures
Skin irritation (Category 2)Wear nitrile gloves and lab coats; wash skin immediately after exposure .
Eye irritation (Category 2A)Use safety goggles; rinse eyes with water for 15 minutes if contact occurs .
Respiratory irritation (Category 3)Use in well-ventilated areas or fume hoods; avoid inhalation of dust .

First aid protocols emphasize immediate flushing with water for eye/skin exposure and medical consultation for persistent symptoms .

Future Research Directions

Key gaps in current knowledge include:

  • Detailed pharmacokinetic profiles to assess bioavailability and metabolism.

  • Optimized synthetic routes to improve yield and scalability.

  • Structure-activity relationship (SAR) studies to explore therapeutic potential.

Collaboration between synthetic chemists and pharmacologists will be essential to unlock the compound’s full potential.

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